4-(2,5-Dichloropyrimidin-4-yl)morpholine
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Overview
Description
4-(2,5-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 g/mol It is characterized by the presence of a morpholine ring attached to a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,5-dichloropyrimidine with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloropyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
4-(2,5-Dichloropyrimidin-4-yl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Comparison and Uniqueness
Compared to similar compounds, 4-(2,5-Dichloropyrimidin-4-yl)morpholine is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H9Cl2N3O |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
4-(2,5-dichloropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI Key |
DTGCKXYBTUOLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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